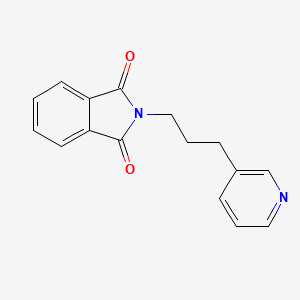
2-(3-pyridin-3-ylpropyl)isoindole-1,3-dione
Descripción general
Descripción
2-(3-pyridin-3-ylpropyl)isoindole-1,3-dione is a heterocyclic compound that features both pyridine and isoindole moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-pyridin-3-ylpropyl)isoindole-1,3-dione typically involves the reaction of 3-(pyridin-3-yl)propylamine with phthalic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-pyridin-3-ylpropyl)isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2- and 4-positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(3-pyridin-3-ylpropyl)isoindole-1,3-dione involves its interaction with specific molecular targets such as enzymes and receptors. For example, it has been shown to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Pyridin-3-yl)-1H-benzo[d]imidazole
- 2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine
- 2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride
Uniqueness
2-(3-pyridin-3-ylpropyl)isoindole-1,3-dione is unique due to its dual presence of pyridine and isoindole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of biological targets and participate in diverse chemical reactions compared to its analogs .
Propiedades
Número CAS |
84200-00-0 |
|---|---|
Fórmula molecular |
C16H14N2O2 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
2-(3-pyridin-3-ylpropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H14N2O2/c19-15-13-7-1-2-8-14(13)16(20)18(15)10-4-6-12-5-3-9-17-11-12/h1-3,5,7-9,11H,4,6,10H2 |
Clave InChI |
LSWDRGMRLHIMLM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=CN=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














